(4E,14Z)-2-Pivalamido-Sphingadienine-C18
Description
(4E,14Z)-2-Pivalamido-Sphingadienine-C18 is a sphingolipid derivative characterized by a sphingadienine backbone with double bonds at positions 4 (E configuration) and 14 (Z configuration). The compound features a pivalamido (2,2-dimethylpropanamido) group at the second carbon of the sphingoid base and an 18-carbon chain. This structure is biosynthesized through sequential enzymatic modifications:
- The Δ4E double bond is introduced by ceramide desaturase 1 (DEGS1) .
- The Δ14Z double bond is catalyzed by fatty acid desaturase 3 (FADS3), which converts d18:1 sphinganine to d18:2 sphingadienine .
- The pivalamido substitution at the amino group distinguishes it from naturally occurring ceramides, enhancing metabolic stability and altering solubility .
Properties
Molecular Formula |
C₂₃H₄₃NO₃ |
|---|---|
Molecular Weight |
381.59 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers of Sphingadienine
Key differences arise from double bond positions and substituents:
Key Observations :
Functional Analogues in Sphingolipid Metabolism
Sphingomyelins (SMs)
Example: SM(d18:2(4E,14Z)/24:2(5Z,9Z))
- Contains the same d18:2(4E,14Z) backbone but linked to a phosphocholine head group and a 24:2 fatty acid.
- Role: Membrane structure and signaling; elevated levels correlate with metabolic disorders .
- Comparison: The absence of a phosphocholine group in this compound limits its direct role in SM-specific pathways .
Phosphorylated Derivatives
Example: (4E,14Z)-Sphingadienine-C18-1-phosphate
Analogues with Modified Acyl Chains
From the C18H35NO2 class ():
- 2-Aminooctadec-4-yne-1,3-diol: Lacks double bonds but includes an alkyne group, enhancing rigidity.
- Tetradecyl 3-amino-2-butenoate: Branched ester chain instead of sphingoid base.
- Key Difference : The sphingadienine backbone in this compound enables stereospecific interactions absent in these analogues.
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